molecular formula C11H10O2 B7804199 3-Propylidenephthalide CAS No. 94704-89-9

3-Propylidenephthalide

Cat. No.: B7804199
CAS No.: 94704-89-9
M. Wt: 174.20 g/mol
InChI Key: NGSZDVVHIGAMOJ-YHYXMXQVSA-N
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Description

3-Propylidenephthalide is a naturally occurring compound belonging to the phthalide chemical class, which is recognized for its diverse bioactivities and significant potential in new drug research and development . This compound is found in various plants used in traditional medicine and contributes to the characteristic aroma of species like celery and lovage . In scientific research, phthalides like this compound are primarily investigated for their promising effects on hemorheology (blood flow), vascular function modulation, and protection of the central nervous system . These properties make it a compound of interest for potential applications in managing cardio-cerebrovascular disorders and neurological complications such as Alzheimer's disease . Beyond pharmacological studies, this compound is also used as a flavoring agent and fragrance, imparting a warm, celery-like aroma . It is approved for use as a flavoring by JECFA (FEMA 2952), which has determined it to be of no safety concern at current intake levels . The compound has a molecular formula of C11H10O2 and a molecular weight of 174.20 g/mol . It is supplied with a guaranteed purity of ≥96% . This product is intended for laboratory research purposes only and is not classified as a drug, food additive, or cosmetic ingredient for commercial use. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic or therapeutic applications, or for personal use.

Properties

IUPAC Name

(3Z)-3-propylidene-2-benzofuran-1-one
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InChI

InChI=1S/C11H10O2/c1-2-5-10-8-6-3-4-7-9(8)11(12)13-10/h3-7H,2H2,1H3/b10-5-
Source PubChem
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InChI Key

NGSZDVVHIGAMOJ-YHYXMXQVSA-N
Source PubChem
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Canonical SMILES

CCC=C1C2=CC=CC=C2C(=O)O1
Source PubChem
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Isomeric SMILES

CC/C=C\1/C2=CC=CC=C2C(=O)O1
Source PubChem
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Molecular Formula

C11H10O2
Record name 3-PROPYLIDENE PHTHALIDE
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DSSTOX Substance ID

DTXSID801018094
Record name (3Z)-3-Propylidene-1(3H)-isobenzofuranone
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Molecular Weight

174.20 g/mol
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Physical Description

3-propylidene phthalide is a clear yellow liquid. (NTP, 1992), colourless, slightly viscous liquid; warm, spicy-herbaceous aroma
Record name 3-PROPYLIDENE PHTHALIDE
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Record name 3-Propylidenephthalide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1159/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

343 to 347 °F at 15 mmHg (NTP, 1992)
Record name 3-PROPYLIDENE PHTHALIDE
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Flash Point

greater than 200 °F (NTP, 1992)
Record name 3-PROPYLIDENE PHTHALIDE
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Solubility

less than 0.1 mg/mL at 64 °F (NTP, 1992), Insoluble in water; soluble in oils, soluble (in ethanol)
Record name 3-PROPYLIDENE PHTHALIDE
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Record name 3-Propylidenephthalide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

1.135 at 74.7 °F (NTP, 1992) - Denser than water; will sink, 1.127-1.132
Record name 3-PROPYLIDENE PHTHALIDE
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CAS No.

17369-59-4, 94704-89-9
Record name 3-PROPYLIDENE PHTHALIDE
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Record name 3-Propylidenephthalide
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Record name 3-Propylidenephthalide, (3Z)-
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Record name 1(3H)-Isobenzofuranone, 3-propylidene-
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Record name (3Z)-3-Propylidene-1(3H)-isobenzofuranone
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Preparation Methods

Two-Step Synthesis via Dialkylcadmium Intermediates

The most widely documented method for synthesizing this compound involves a two-step process utilizing dialkylcadmium reagents and phthalic anhydride.

Step 1: Formation of Dialkylcadmium Reagent
A Grignard reagent is first prepared by reacting propyl bromide (C₃H₇Br) with magnesium in anhydrous diethyl ether or tetrahydrofuran (THF). Subsequent addition of cadmium chloride (CdCl₂) generates di(propyl)cadmium [(C₃H₇)₂Cd], a highly reactive intermediate. This step requires strict anhydrous conditions to prevent hydrolysis.

Step 2: Reaction with Phthalic Anhydride
The di(propyl)cadmium reagent reacts with phthalic anhydride in a 1:1 molar ratio, forming a hydroxylactone intermediate. This intermediate undergoes dehydration using p-toluenesulfonic acid (PTSA) in toluene under azeotropic conditions to yield this compound. The reaction mechanism proceeds via nucleophilic acyl substitution, followed by elimination of water to form the α,β-unsaturated lactone (Figure 1).

Phthalic anhydride+(C3H7)2CdHydroxylactone intermediatePTSAThis compound\text{Phthalic anhydride} + (\text{C}3\text{H}7)_2\text{Cd} \rightarrow \text{Hydroxylactone intermediate} \xrightarrow{\text{PTSA}} \text{this compound}

Optimization Insights

  • Solvent Selection : THF enhances reagent solubility, while toluene facilitates azeotropic water removal during dehydration.

  • Catalyst Loading : A 1:1 molar ratio of PTSA to substrate ensures complete dehydration without side reactions.

  • Temperature : Reactions are conducted under reflux (110–120°C) to drive elimination.

Alternative Reduction-Dehydration Approach

A modified pathway involves initial reduction of the hydroxylactone intermediate using sodium borohydride (NaBH₄), followed by acid-catalyzed dehydration. This method is less common but offers flexibility in isolating saturated intermediates.

Key Steps

  • Reduction : NaBH₄ in THF reduces the hydroxylactone to 3-propylphthalide.

  • Dehydration : PTSA-mediated dehydration converts the saturated lactone to the unsaturated this compound.

Yield Comparison

StepYield (%)
Reduction (NaBH₄)45–50
Dehydration (PTSA)85–90
Overall 38–45

This method’s total yield (38–45%) is marginally lower than the direct dehydration route due to additional purification steps.

Reaction Mechanism and Stereochemical Considerations

Electrophilic Acyl Substitution

The cadmium reagent’s nucleophilic propyl groups attack the electrophilic carbonyl carbons of phthalic anhydride, forming a tetrahedral intermediate that collapses to release a carboxylate. Subsequent proton transfer generates the hydroxylactone.

Acid-Catalyzed Dehydration

PTSA protonates the hydroxyl group, facilitating water elimination via an E1cb mechanism. The conjugated α,β-unsaturated system stabilizes the final product, favoring the Z-isomer (92%) over the E-isomer (8%) due to steric hindrance.

Purification and Characterization

Column Chromatography

Crude this compound is purified using silica gel chromatography with a hexane/isopropanol/acetone/ethyl acetate (60:3:1:1) eluent system. This resolves diastereomers and removes unreacted starting materials.

Spectroscopic Validation

1H NMR (500 MHz, CDCl₃)

  • δ 0.98 (t, J = 7.4 Hz, CH₃), 1.54 (m, CH₂), 5.63 (t, J = 7.8 Hz, CH), 7.49–7.88 (aromatic protons).

13C NMR (151 MHz, CDCl₃)

  • 13.9 (CH₃), 22.6 (CH₂), 109.6 (CH), 119.8–167.3 (aromatic and carbonyl carbons).

HRMS

  • [M + H]⁺ m/z: 177.0908 (calculated for C₁₁H₁₃O₂⁺: 177.0910).

HPLC Analysis

Reverse-phase HPLC with a C18 column (MeCN/H₂O/H₃PO₄ mobile phase) confirms purity (>95%) and resolves degradation products.

Challenges and Practical Considerations

Diastereomer Separation

The predominance of the Z-isomer complicates isolation of pure E-3-propylidenephthalide. Chiral stationary phases or recrystallization may enhance enantiomeric resolution.

Scalability Limitations

  • Cadmium Toxicity : Handling cadmium reagents necessitates stringent safety protocols.

  • Solvent Recovery : Large-scale toluene distillation is energy-intensive .

Chemical Reactions Analysis

Types of Reactions: 3-Propylidenephthalide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Fragrance Industry Applications

3-Propylidenephthalide is primarily utilized as a fragrance ingredient in various cosmetic products. Its pleasant aroma makes it suitable for use in perfumes, lotions, and other scented products. The Expert Panel for Fragrance Safety has conducted extensive evaluations on its safety profile, concluding that it is safe for use at current exposure levels.

Safety Assessment Findings:

  • Genotoxicity: Studies indicate that this compound is not genotoxic, as demonstrated in bacterial reverse mutation assays (Ames test) and mammalian cell line mutagenicity assays .
  • Skin Sensitization: The compound has been classified as a moderate skin sensitizer with a No Expected Sensitization Induction Level (NESIL) of 940 μg/cm² .
  • Phototoxicity: There are no concerns regarding phototoxicity or photoallergenicity based on UV/Vis spectral analysis .

Antibacterial Properties

Recent studies have explored the antibacterial activity of phthalides, including this compound. Research indicates that certain derivatives exhibit promising antibacterial properties against both Gram-positive and Gram-negative bacteria.

Study Findings:

  • A study isolated three phthalide derivatives from Ligusticum officinale, with one derivative showing significant antibacterial activity .
  • The structural characterization of these compounds was achieved through NMR spectroscopy, confirming their potential for further pharmacological studies .

Cosmetic Applications and Dermal Absorption

This compound is also evaluated for its dermal absorption characteristics in cosmetic formulations. Research has shown that the compound can be absorbed through the skin, which is critical for its efficacy in topical applications.

Dermal Absorption Study:

  • An analytical method was developed to assess the percutaneous absorption of this compound using rat skin models. Results indicated a total absorption rate of approximately 23.7% when formulated in an oil-in-water cream .

Environmental Safety

The environmental impact of this compound has been assessed through screening-level risk assessments. These assessments indicate that the compound poses minimal risk to aquatic environments based on current usage levels.

Key Environmental Findings:

  • The exposure levels for this compound are below the threshold values established for ecological safety .
  • Biodegradation and ecotoxicity data remain limited; however, current assessments suggest no significant environmental concerns at existing concentrations .

Summary Table of Key Findings

Application AreaKey Findings
Fragrance IndustrySafe for use; non-genotoxic; moderate skin sensitizer (NESIL: 940 μg/cm²)
Antibacterial ActivityExhibits antibacterial properties against Gram-positive and Gram-negative bacteria
Cosmetic FormulationsAbsorption rate of ~23.7% in dermal studies; regulated content limit at 0.01%
Environmental ImpactMinimal risk to aquatic life; exposure levels below safety thresholds

Mechanism of Action

The mechanism of action of 3-Propylidenephthalide involves its interaction with specific molecular targets and pathways. As a lactone, it may interact with enzymes and receptors involved in various biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Implications :

  • The propylidene group in this compound confers moderate hydrophobicity, influencing its solubility and metabolic fate.
  • 3-Benzylidenephthalide ’s aromatic benzylidene group enhances rigidity and may affect receptor binding in biological systems .

Skin Sensitization

  • This compound: The GARDskin Dose–Response assay underpredicted its sensitization potency by ~6-fold compared to human and LLNA (Local Lymph Node Assay) data. Its No Expected Sensitization Induction Level (NESIL) is 920 μg/cm² .
  • 3-Butylidenephthalide: No specific sensitization studies were identified, but IFRA standards for phthalides recommend caution in fragrance applications .

Systemic Toxicity

  • This compound: A subchronic study established a No Observed Adverse Effect Level (NOAEL) of 10.005 mg/kg/day, supporting read-across safety assessments for other phthalides .
  • 3-Butylidenephthalide : Toxicity data are lacking; the Threshold of Toxicological Concern (TTC) approach is applied due to insufficient evidence .

Mutagenicity

  • This compound : Ames test results are inconclusive, with one study reporting a weak positive response attributed to impurities . The Joint FAO/WHO Expert Committee on Food Additives (JECFA) classifies it as safe for use in flavorings at current intake levels .
  • 3-Benzylidenephthalide: No mutagenicity data were found in the provided evidence.

Regulatory Status

Compound Regulatory Guidelines
This compound - IFRA restrictions apply due to dermal sensitization risk .
- Permitted in EU fragrances under Annex III of Regulation (EC) No 1223/2009 .
3-Butylidenephthalide - Limited regulatory data; Cramer Class I (low toxicity concern) .
3-Benzylidenephthalide - Not explicitly regulated; safety assessments rely on structural analogs .

Biological Activity

3-Propylidenephthalide, a compound belonging to the class of phthalides, has garnered attention due to its diverse biological activities. This article delves into its genotoxicity, antibacterial properties, and potential applications in cosmetics and pharmaceuticals, supported by various research findings and case studies.

Genotoxicity Studies

The genotoxic potential of this compound has been rigorously evaluated through several assays:

  • Ames Test : Conducted using Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli strain WP2uvrA, the Ames test showed no mutagenic effects at concentrations up to 5000 μg/plate. A notable increase in revertant colonies was only observed in the TA100 strain with metabolic activation (presence of S9) but not in other strains or conditions .
  • Mammalian Cell Line Assay : A follow-up mammalian cell gene mutation assay (HPRT) indicated no significant increases in mutant colonies when mouse lymphoma cells were treated with this compound. This suggests a lack of mutagenic activity in mammalian cells .
  • Micronucleus Test : In vitro micronucleus tests on human peripheral blood lymphocytes revealed that this compound did not induce micronuclei formation at cytotoxic levels, reinforcing its classification as non-clastogenic .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various phthalide derivatives, including this compound. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against different bacterial strains:

CompoundStaphylococcus aureus (MIC µg/mL)Escherichia coli (MIC µg/mL)Vancomycin-resistant Enterococcus faecium (MIC µg/mL)
This compound256256Not tested
5-Hydroxybutylidene phthalide128256Not tested
7-Hydroxybutylidene phthalide1664128

Among these derivatives, 7-hydroxybutylidene phthalide exhibited the most potent antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting structural modifications can enhance efficacy .

Cosmetic Applications and Absorption Studies

This compound is utilized as a cosmetic ingredient regulated at a maximum concentration of 0.01%. Recent studies on its percutaneous absorption demonstrated a total dermal absorption rate of approximately 24% when applied in a cream formulation containing 0.7% concentration on excised rat skin. This finding is crucial for evaluating potential human exposure and safety profiles .

Case Studies and Research Findings

  • Toxicity Assessments : In various toxicity assays, including repeated dose toxicity and local lymph node assays, this compound displayed sensitization potential with an average EC3 value of 2.55% , indicating that while it may cause some sensitization reactions in humans, it is generally regarded as safe under controlled conditions .
  • Fragrance Industry Use : As a fragrance ingredient, its safety profile has been extensively examined, leading to its inclusion in cosmetic formulations where it contributes to aroma without significant adverse effects .

Q & A

Basic: What analytical methods are recommended for quantifying 3-Propylidenephthalide in natural complex substances?

Methodological Answer:
Quantification should prioritize validated chromatographic techniques, such as HPLC or GC-MS, with UV detection at 270 nm for optimal sensitivity . Researchers must cross-validate results against IFRA’s Annex I indicative levels, but analytically determined concentrations supersede default values if discrepancies arise . For reproducibility, document column temperature (e.g., room temperature), mobile phase composition, and calibration curves. Include internal standards to account for matrix effects in natural extracts.

Advanced: How can researchers reconcile discrepancies between experimentally determined this compound levels and IFRA’s indicative data?

Methodological Answer:
Discrepancies may stem from natural variation in source materials or extraction efficiency. Follow these steps:

Replicate Analysis : Conduct triplicate measurements to rule out technical variability.

Matrix-Specific Calibration : Use spiked samples to assess recovery rates in complex matrices.

Reference RIFM Safety Assessments : Compare results with toxicological thresholds in the RIFM database, which underpins IFRA standards .

Contextualize Findings : If experimental levels exceed IFRA’s limits, evaluate whether the compound’s sensitization or systemic toxicity endpoints necessitate protocol adjustments .

Basic: What are the optimal storage conditions for this compound to ensure chemical stability?

Methodological Answer:
Store this compound at 2–8°C in airtight, light-resistant containers to prevent photodegradation and hydrolysis. For long-term stability (>6 months), freezing at -20°C is advised . Pre-use validation via TLC or HPLC is critical to confirm purity, especially after prolonged storage.

Advanced: What statistical approaches are appropriate for analyzing dose-response relationships of this compound in pharmacological studies?

Methodological Answer:
Use nonlinear regression models (e.g., sigmoidal dose-response curves) to estimate EC50/IC50 values. Key considerations:

  • Data Normalization : Express responses as percentages relative to positive/negative controls.
  • Outlier Handling : Apply Grubbs’ test to exclude artifacts while retaining biological variability.
  • Comparative Analysis : Contrast results with literature EC50 values using ANOVA or mixed-effects models to account for inter-study heterogeneity .
  • Power Analysis : Ensure sample sizes are sufficient (e.g., n ≥ 6 per group) to detect biologically relevant effect sizes.

Basic: What ethical considerations are critical when designing human subject studies involving this compound?

Methodological Answer:

  • Informed Consent : Disclose potential sensitization risks (per IFRA’s dermal exposure guidelines) and anonymize participant data .
  • Ethics Approval : Obtain institutional review board (IRB) approval, specifying the compound’s CAS number (17369-59-4) and safety data from RIFM assessments .
  • Data Retention : Securely store raw data for 5–10 years, with protocols for responsible disposal to prevent misuse .

Advanced: How do recent IFRA amendments on this compound restrictions influence experimental design in fragrance safety research?

Methodological Answer:
The 51st IFRA Amendment (2023) mandates stricter dermal exposure limits. Researchers must:

  • Update Protocols : Align in vitro assays (e.g., KeratinoSens®) with revised sensitization thresholds .
  • Cross-Validate Endpoints : Compare systemic toxicity data (e.g., NOAELs) across IFRA, RIFM, and independent studies to identify consensus or gaps.
  • Simulate Real-World Exposure : Use finite dose models to replicate cosmetic product application scenarios .

Basic: How can researchers validate the purity of synthesized this compound?

Methodological Answer:

  • Chromatographic Purity : Achieve ≥95% purity via HPLC with diode-array detection (DAD) to detect co-eluting impurities.
  • Spectroscopic Confirmation : Use NMR (¹H/¹³C) and FT-IR to verify structural integrity, referencing NIST Chemistry WebBook data .
  • Batch Documentation : Record synthesis parameters (e.g., solvent, catalyst) to ensure reproducibility.

Advanced: What strategies mitigate batch-to-batch variability in this compound pharmacological studies?

Methodological Answer:

  • Standardized Sourcing : Procure compounds from suppliers adhering to ISO guidelines, with certificates of analysis (CoA).
  • Stability Profiling : Conduct accelerated stability tests (40°C/75% RH) to predict degradation pathways.
  • Blinded Replication : Assign independent teams to replicate key experiments, reducing operator bias .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.